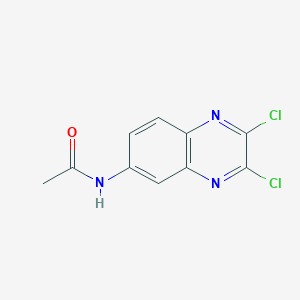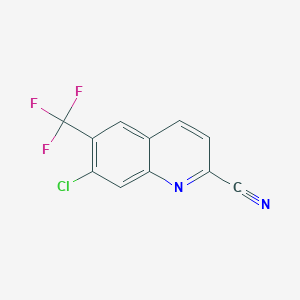![molecular formula C12H6ClN5 B11861983 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile CAS No. 89454-05-7](/img/structure/B11861983.png)
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core fused with a chlorophenyl group and a carbonitrile moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
准备方法
The synthesis of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with cyanoacetamide under basic conditions. The reaction is often carried out in the presence of catalysts such as dicationic molten salts or under ultrasonic-assisted conditions to enhance yield and reduce reaction time .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and scalability. These methods often employ green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like ethanol .
化学反应分析
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include various substituted pyrazolo[3,4-d]pyrimidine derivatives .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, Parkinson’s disease, and viral infections
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .
相似化合物的比较
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Thiazolopyrimidines: These compounds have a thiazole ring fused to the pyrimidine core and exhibit different pharmacological properties.
Pyrido[2,3-d]pyrimidines: These derivatives have a pyridine ring fused to the pyrimidine core and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
89454-05-7 |
|---|---|
分子式 |
C12H6ClN5 |
分子量 |
255.66 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H6ClN5/c13-8-1-3-9(4-2-8)18-12-10(6-17-18)11(5-14)15-7-16-12/h1-4,6-7H |
InChI 键 |
BCXVOVYRZVAMAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)






![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
